3,5-Di(9H-carbazol-9-yl)benzohydrazide
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Overview
Description
3,5-Di(9H-carbazol-9-yl)benzohydrazide is a complex organic compound with the molecular formula C₃₁H₂₂N₄O. It is known for its unique structural properties, which include two carbazole units attached to a benzohydrazide core.
Preparation Methods
The synthesis of 3,5-Di(9H-carbazol-9-yl)benzohydrazide typically involves the reaction of methyl 3,5-di(carbazol-9-yl)benzoate with hydrazine hydrate. The reaction is carried out in a mixture of dioxane and ethanol, and the mixture is refluxed for several hours. After cooling, water is added to precipitate the product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3,5-Di(9H-carbazol-9-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Di(9H-carbazol-9-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Mechanism of Action
The mechanism by which 3,5-Di(9H-carbazol-9-yl)benzohydrazide exerts its effects is primarily through its interaction with electronic states in optoelectronic devices. It acts as an electron-transporting material, facilitating the movement of electrons through the device. The molecular targets include the electronic states of the materials in the device, and the pathways involved are related to the electronic band structure of the compound .
Comparison with Similar Compounds
3,5-Di(9H-carbazol-9-yl)benzohydrazide can be compared with similar compounds such as:
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP): Known for its use in OLEDs, mCBP has a similar structure but differs in the position of the carbazole units.
3,5-Di(9H-carbazol-9-yl)tetraphenylsilane (SimCP2): This compound also contains carbazole units and is used in OLEDs, but it has a different core structure.
3,3′-Di(9H-carbazol-9-yl)-5-cyano-1,1′-biphenyl (mCBP-CN): Similar to mCBP but with a cyano group that enhances its electron-transporting properties.
These comparisons highlight the unique structural and electronic properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,5-di(carbazol-9-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N4O/c32-33-31(36)20-17-21(34-27-13-5-1-9-23(27)24-10-2-6-14-28(24)34)19-22(18-20)35-29-15-7-3-11-25(29)26-12-4-8-16-30(26)35/h1-19H,32H2,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXQZQAYXVLFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)NN)N5C6=CC=CC=C6C7=CC=CC=C75 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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